2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole chemical structure and properties
2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole chemical structure and properties
Structure, Synthesis, and Pharmacological Potential
Executive Summary
This technical guide provides an in-depth analysis of 2-(4-fluorophenyl)-5-methyl-1,3,4-oxadiazole , a significant heterocyclic scaffold in medicinal chemistry. The 1,3,4-oxadiazole ring is a privileged structure, widely recognized as a bioisostere for carboxylic acids, esters, and carboxamides. It confers improved metabolic stability and hydrogen-bonding potential to drug candidates.
The specific incorporation of a 4-fluorophenyl moiety enhances lipophilicity and metabolic resistance against oxidative degradation (blocking the para-position), while the 5-methyl group provides a steric handle and modulates solubility. This monograph details the compound's physicochemical profile, validated synthetic pathways, spectral characteristics, and biological relevance.[1][2]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
Molecular Architecture
The molecule consists of a five-membered 1,3,4-oxadiazole heteroaromatic ring substituted at the 2-position with a 4-fluorophenyl group and at the 5-position with a methyl group. The electron-withdrawing fluorine atom and the electron-deficient oxadiazole ring create a unique electrostatic potential surface, influencing ligand-receptor binding.
Key Properties
| Property | Value / Description |
| IUPAC Name | 2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole |
| Molecular Formula | C |
| Molecular Weight | 178.16 g/mol |
| Physical State | Crystalline Solid (White to Off-white) |
| Solubility | Soluble in DMSO, DMF, CHCl |
| LogP (Predicted) | ~2.1 - 2.4 (Moderate Lipophilicity) |
| H-Bond Acceptors | 3 (N3, N4, O1) |
| H-Bond Donors | 0 |
Synthetic Pathways & Process Optimization
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is classically achieved through the cyclodehydration of diacylhydrazines or the reaction of hydrazides with carboxylic acid derivatives.
Primary Route: Cyclodehydration of Hydrazides
The most robust and scalable method involves the reaction of 4-fluorobenzohydrazide with an acetylating agent (Acetic Anhydride or Acetyl Chloride) which serves a dual role: introducing the methyl group and facilitating ring closure.
Mechanism:
-
Acylation: 4-Fluorobenzohydrazide reacts with the acetyl source to form the intermediate N-acetyl-N'-(4-fluorobenzoyl)hydrazine.
-
Cyclodehydration: Under reflux or in the presence of a dehydrating agent (e.g., POCl
, SOCl , or P O ), the intermediate undergoes intramolecular cyclization, eliminating water to form the aromatic oxadiazole ring.
Alternative Route: Oxidative Cyclization
An alternative approach involves the condensation of 4-fluorobenzaldehyde with acetylhydrazide to form a hydrazone, followed by oxidative cyclization using reagents like Iodine/K
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from 4-fluorobenzoic acid to the target oxadiazole.[3]
Structural Characterization (Spectroscopy)[2][5][6][8][10][11]
Accurate identification relies on specific spectral fingerprints. The following data is synthesized from standard spectroscopic principles for this class of compounds.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-d
/ CDCl ):- 2.55 - 2.65 ppm (s, 3H): Characteristic singlet for the 5-methyl group attached to the oxadiazole ring.
-
7.20 - 7.30 ppm (m, 2H): Aromatic protons meta to the oxadiazole (ortho to Fluorine). The coupling with
F ( Hz) splits these signals. - 8.00 - 8.10 ppm (m, 2H): Aromatic protons ortho to the oxadiazole. These are deshielded by the electron-withdrawing heterocycle.
-
C NMR (100 MHz):
- 11.0 - 11.5 ppm: Methyl carbon.
-
116.0 - 116.5 ppm (d,
Hz): Aromatic carbons meta to the oxadiazole. -
129.0 - 130.0 ppm (d,
Hz): Aromatic carbons ortho to the oxadiazole. -
163.0 - 165.0 ppm (d,
Hz): Aromatic carbon directly bonded to Fluorine. - 163.0 - 165.0 ppm: C2 and C5 of the oxadiazole ring (often distinct but close).
-
F NMR:
- -108 to -112 ppm: Single peak corresponding to the aromatic fluorine.
Infrared Spectroscopy (FT-IR)
-
3050 - 3100 cm
: C-H stretching (Aromatic). -
1600 - 1620 cm
: C=N stretching (Oxadiazole ring). -
1250 cm
: C-O-C asymmetric stretching (Oxadiazole ether linkage). -
1150 - 1200 cm
: C-F stretching (Strong band).
Mass Spectrometry (MS)
-
Molecular Ion (M
): m/z 178. -
Fragmentation: Loss of the methyl group or cleavage of the oxadiazole ring typically yields fragments at m/z 123 (4-fluorobenzoyl cation) and m/z 95 (4-fluorophenyl cation).
Pharmacological Potential & Drug Design[1]
Bioisosterism and Pharmacophore
The 1,3,4-oxadiazole ring is a non-classical bioisostere of amide and ester groups. It mimics the planar geometry and electronic distribution of these groups but lacks the hydrolytic instability.
-
Fluorine Substitution: The para-fluorine atom blocks metabolic hydroxylation at the most reactive site of the phenyl ring, significantly extending the biological half-life (
). It also increases lipophilicity, facilitating membrane permeability. -
Methyl Group: Provides a small hydrophobic handle that can fill specific pockets in enzyme active sites without introducing excessive steric bulk.
Biological Applications
Research into 2,5-disubstituted 1,3,4-oxadiazoles has demonstrated activity in several domains:
-
Antimicrobial: Inhibition of bacterial cell wall synthesis or DNA gyrase.
-
Anti-inflammatory: Inhibition of COX-2 enzymes; the oxadiazole ring serves as a pharmacophore similar to the central ring in coxibs.
-
Anticancer: Potential inhibition of growth factors or tubulin polymerization.
Pharmacophore Model Diagram
Figure 2: Pharmacophore features of the molecule and their interaction modes.
Experimental Protocols
Protocol: Synthesis of 2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole
Safety Note: Acetic anhydride is corrosive and lachrymatory. Work in a fume hood. Hydrazides can be skin irritants.
Reagents:
-
4-Fluorobenzohydrazide (10 mmol, 1.54 g)
-
Acetic Anhydride (excess, ~10-15 mL)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate (for extraction)[4]
-
Ethanol (for recrystallization)[5]
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 1.54 g of 4-fluorobenzohydrazide.
-
Addition: Add 10-15 mL of acetic anhydride. The hydrazide may not dissolve immediately.
-
Reflux: Heat the mixture to reflux (approx. 140°C) with stirring. Maintain reflux for 4–6 hours. Monitor reaction progress by TLC (System: Hexane:Ethyl Acetate 3:1). The starting hydrazide spot should disappear.
-
Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly onto 100 g of crushed ice/water with vigorous stirring to hydrolyze excess acetic anhydride.
-
Neutralization: Carefully neutralize the solution to pH ~7-8 using saturated sodium bicarbonate solution or solid Na
CO . (Caution: CO evolution). -
Isolation:
-
If solid precipitates:[6] Filter the solid, wash copiously with cold water, and dry.
-
If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude product from hot Ethanol or an Ethanol/Water mixture to obtain pure white crystals.
Expected Yield: 70–85%
Characterization: Verify structure using Melting Point (approx. range 100-150°C, compare with literature for specific polymorphs) and
References
-
PubChem. 2-(4-Fluorophenyl)-1,3,4-oxadiazole (Core Structure Reference).[7] National Library of Medicine. Available at: [Link]
-
Jursic, B. S., & Zdravkovski, Z. (1994). Oxadiazoles from 5-substituted tetrazoles and acetic anhydride.[8] Synthetic Communications.[9][5][4] (Methodology for methyl-oxadiazole synthesis). Available at: [Link]
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[1][2][10][11][9][5][4][12][13][14][15] Journal of Medicinal Chemistry.[12] (Bioisosterism and properties). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-Oxadiazoles. (General synthetic reviews and recent oxidative methods). Available at: [Link]
-
Nagaraj, A., et al. (2011).[16] Synthesis and biological evaluation of some new 1,3,4-oxadiazoles. Journal of Chemical and Pharmaceutical Research. (Biological activity context).
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